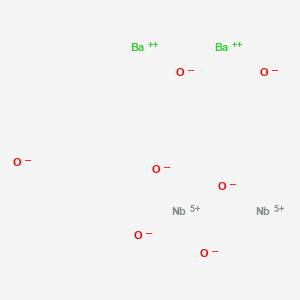

Barium niobium oxide (BaNb2O6)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis Techniques: Barium niobium oxide has been synthesized through various methods, including the reaction of niobium metal with barium and niobium oxides (Kreiser & Ward, 1970). Additionally, techniques like hydrolysis of barium and niobium alkoxides have been employed to produce crystalline forms of BaNb2O6 (Yamaguchi, Matsui, & Shimizu, 1985).

Molecular Structure Analysis

- Crystal Structure: The structure of BaNb2O6 includes layer networks of NbO6 octahedra and can crystallize in hexagonal form. The crystallization process is described by the Avrami equation (Yamaguchi, Matsui, & Shimizu, 1985).

Chemical Reactions and Properties

- Chemical Composition and Reactions: Studies have shown the formation of various barium niobium compounds under different conditions, indicating a range of chemical reactions and compositions (Saeki & Yajima, 1997).

Physical Properties Analysis

- Electrical and Magnetic Properties: Certain forms of barium niobium sulfides exhibit properties like metallic electrical resistivity and paramagnetism (Matsuura, Wada, Nakamizo, Yamauchi, & Tanaka, 1991).

Chemical Properties Analysis

- Chemical Behavior: The preparation and reaction conditions significantly influence the chemical properties of BaNb2O6 and its derivatives. For instance, the nitridation processes of precursor materials form different photocatalyst properties (Hisatomi et al., 2014).

科学的研究の応用

Photocatalytic Applications

BaNb2O6 has been studied for its photocatalytic properties, particularly in water oxidation under visible-light irradiation. The preparation conditions significantly affect its physical properties and, consequently, its photocatalytic activity. Faster ammonia flow rates and higher barium/niobium ratios during the nitridation process help suppress the reduction of pentavalent niobium ions, enhancing photocatalytic activity (Hisatomi et al., 2014).

Dielectric and Ferroelectric Properties

BaNb2O6 ceramics prepared through various methods show significant dielectric and ferroelectric properties. For instance, a coprecipitation technique involving ammonium oxalate and ammonium hydroxide to coprecipitate barium and niobium ions results in ceramics with a high dielectric constant and ferroelectric hysteresis loop parameters, highlighting its potential in electronic device applications (Natarajan et al., 2005).

Electrochemical Performance

One-dimensional BaNb3.6O10 nanowires show promising applications in lithium-ion batteries (LIBs) due to their high structural stability, reversible specific capacity, superior rate performance, and long-term cycling capability. This indicates BaNb2O6 derivatives' potential as high-performance anode materials for next-generation LIBs (Cheng et al., 2019).

Luminescence for Lighting Applications

Europium-doped barium niobate (Eu3+:BaNb2O6) phosphors exhibit intense red emission under near-UV/blue excitations, making them suitable for solid-state lighting applications. The photoluminescence properties of these phosphors, especially their intense red emission, position them as potential candidates for use in white LEDs (Vishwakarma et al., 2015).

特性

IUPAC Name |

barium(2+);niobium(5+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 |

Source

|

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium diniobate | |

CAS RN |

12009-14-2 |

Source

|

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)